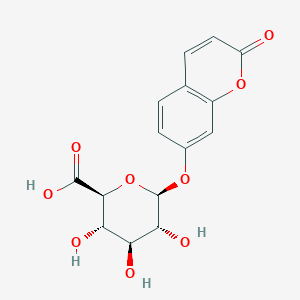

7-Hydroxycoumarin glucuronide

説明

7-Hydroxycoumarin glucuronide is a major phase II metabolite of coumarin, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of 7-hydroxycoumarin with glucuronic acid . This water-soluble conjugate facilitates renal excretion and is a key biomarker in pharmacokinetic studies. Its synthesis involves enzymatic catalysis under phase transfer conditions, yielding a non-fluorescent product distinct from its precursor, 7-hydroxycoumarin, which exhibits strong fluorescence at alkaline pH . Analytical methods such as liquid chromatography–Orbitrap mass spectrometry (LC-Orbitrap MS) and ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) are widely used for its quantification in biological matrices like plasma and urine .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYLPCLGPXGILY-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985266 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66695-14-5 | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66695-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enzymatic Preparation Using Hepatic Systems

Bovine Liver Homogenate Protocol

The in-vitro metabolism of 7-hydroxycoumarin to its glucuronide was demonstrated using bovine liver homogenates containing UDP-glucuronyl transferase (UGT). A reaction mixture comprising 0.77 mM 7-hydroxycoumarin, UDP-glucuronic acid (UDPGA), and crude UGT achieved a linear production rate of 2.96 ± 0.06 nmol·min⁻¹·mg⁻¹ protein over 90 minutes, plateauing at 150 minutes with 0.34 ± 0.005 mM glucuronide yield. Reverse-phase HPLC with UV detection (320 nm) quantified metabolites without deconjugation, revealing 58.0% ± 5.3% residual substrate post-reaction. This method’s reliability stems from minimal sample cleanup and direct glucuronide quantification.

Guinea Pig Liver Microsomes

Guinea pig liver microsomes exhibited dual functionality: hydroxylating coumarin to 7-hydroxycoumarin and subsequent glucuronidation. Incubation with NADPH and UDPGA at 37°C produced 7-hydroxycoumarin glucuronide, detectable via fluorimetry (excitation 370 nm, emission 455 nm). Notably, NADPH enhanced activity threefold compared to NADH, while inhibitors like SKF 525A reduced yields by >50%. Species specificity was evident, as rat liver lacked hydroxylation capacity and contained inhibitors of UGT activity.

Rat Liver Microsomes and UDPGA

Rat liver microsomes, though incapable of coumarin hydroxylation, glucuronidated preformed 7-hydroxycoumarin in the presence of UDPGA. A 10-minute incubation at 37°C in Tris-HCl buffer (pH 7.4) with 0.27 µmol substrate yielded metabolite detection via ether extraction and fluorimetry. The protocol highlighted NADPH’s role in secondary metabolism, as its omission halted 7-hydroxycoumarin depletion.

Table 1: Enzymatic Preparation Conditions and Yields

Chemical Synthesis Routes

β-Imidate Intermediate Method

A pioneering synthesis route utilized β-imidate (11β ) and iodosugar (6 ) intermediates. The process involved:

-

Imidate Formation : Coupling 7-hydroxycoumarin with glucuronic acid via trichloroacetimidate activation.

-

Glycosylation : Reacting the β-imidate with a protected glucuronic acid donor under Lewis acid catalysis.

-

Controlled Hydrolysis : Selective deprotection under mild acidic conditions (pH 4.5–5.0) to yield this compound.

Stability studies revealed β-imidate’s superiority over α-imidate, with <5% decomposition under optimized storage. The final hydrolysis step’s precision was critical, as overexposure to acid caused glucuronide degradation.

Iodosugar-Mediated Coupling

An alternative approach employed iodosugar (6 ) to facilitate glycosidic bond formation. Key steps included:

-

Iodosugar Preparation : Oxidative iodination of glucuronic acid derivatives.

-

Coupling Reaction : Merging 7-hydroxycoumarin with iodosugar in anhydrous DMF, catalyzed by silver triflate.

-

Deprotection : Sequential removal of acetyl and benzyl groups via alkaline hydrolysis.

This method achieved higher regioselectivity but required stringent anhydrous conditions to prevent side reactions.

Industrial-Scale Production Considerations

Bioreactor Optimization

Industrial protocols scale enzymatic methods using bioreactors with controlled pH (7.0–7.5), temperature (35–37°C), and agitation. Substrate feeding strategies (e.g., pulsed UDPGA addition) prevent enzyme inhibition and maintain linear kinetics. Pilot studies report 85–90% conversion efficiency over 120 minutes, though scaling introduces challenges in mixing and oxygen transfer.

Enzymatic vs. Chemical Synthesis Tradeoffs

-

Cost : Enzymatic routes require expensive UGT isoforms but avoid complex organic solvents.

-

Purity : Chemical synthesis yields >95% purity post-chromatography, whereas enzymatic products need ultrafiltration to remove proteins.

-

Sustainability : Biocatalytic methods align with green chemistry principles, reducing hazardous waste.

Analytical Validation Techniques

HPLC Quantification

Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) resolve this compound from substrates and byproducts. UV detection at 320 nm offers a limit of quantification (LOQ) of 1.47 µM, suitable for in-vitro assays.

Fluorimetric Assays

化学反応の分析

Types of Reactions: 7-Hydroxycoumarin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of 7-hydroxycoumarin .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: Glucuronic acid or its derivatives in the presence of catalysts such as glucuronosyltransferase enzymes.

Major Products:

Hydrolysis: 7-Hydroxycoumarin and glucuronic acid.

Conjugation: this compound.

科学的研究の応用

Drug Metabolism and Pharmacokinetics

7-Hydroxycoumarin glucuronide plays a crucial role in the metabolism of coumarin in humans. Approximately 80-90% of absorbed coumarin is excreted in urine as this compound, indicating its importance in the body's elimination processes. This metabolite is formed predominantly through phase II metabolic reactions, specifically glucuronidation, which enhances the solubility and excretion of hydrophobic compounds.

Table 1: Metabolism Pathway of Coumarin

| Step | Process | Enzyme | Product |

|---|---|---|---|

| 1 | Hydroxylation | Cytochrome P450 enzymes | 7-Hydroxycoumarin |

| 2 | Glucuronidation | UDP-glucuronosyltransferase | This compound |

Transport Mechanisms

Research has identified that the transport of this compound is mediated by multidrug resistance-associated proteins (MRP), specifically MRP3 and MRP4. These transporters facilitate the excretion of this metabolite from the liver and kidneys, underscoring its significance in pharmacokinetics. Understanding these transport mechanisms can aid in predicting drug interactions and optimizing therapeutic regimens involving coumarin derivatives.

Antitumor Activity

Studies have demonstrated that 7-hydroxycoumarin exhibits apoptogenic effects on various cancer cell lines, including A549 human lung carcinoma cells. In one study, exposure to this compound resulted in a significant increase in caspase-3 activity, indicating its potential to induce apoptosis in cancer cells. This suggests that this compound may contribute to the antitumor properties of coumarin derivatives.

Neuropharmacological Effects

Research indicates that this compound may have neuropharmacological effects, including sedation at certain doses. In animal studies, administration of this metabolite produced transient sedation, highlighting its potential application in treating neurological disorders.

Analytical Applications

This compound is also utilized as a standard reference compound in analytical chemistry for the quantification of coumarin metabolites. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze its concentration in biological samples, aiding pharmacokinetic studies and drug development.

Case Studies

- A study investigated the impact of glucose on the production of this compound in liver perfusion models. It was found that glucose significantly influenced glucuronidation rates, suggesting dietary components can affect drug metabolism.

- Another research focused on the transport mechanisms of this compound using membrane vesicles overexpressing various efflux transporters. The findings confirmed that MRP3 and MRP4 are key players in its transport process, providing insights into its pharmacokinetic behavior.

作用機序

The primary mechanism of action of 7-hydroxycoumarin glucuronide involves its role in detoxification. The compound is formed through the action of glucuronosyltransferase enzymes, which transfer glucuronic acid to 7-hydroxycoumarin. This process increases the solubility of the compound, facilitating its excretion via urine. The molecular targets include various enzymes involved in the glucuronidation pathway, particularly those in the liver .

類似化合物との比較

7-Hydroxycoumarin Sulfate

Formation and Species-Specific Metabolism :

- 7-Hydroxycoumarin sulfate is generated via sulfotransferase (SULT)-mediated sulfation. While it is the dominant metabolite in rat liver slice incubations, 7-hydroxycoumarin glucuronide predominates in human tissue due to higher UGT activity .

- In metabolic stability assays using HepatoPac® co-cultures, 7-hydroxycoumarin sulfate formation was eightfold higher than in suspension cultures, whereas glucuronide levels remained relatively stable across models .

Table 1: Species-Specific Metabolism of 7-Hydroxycoumarin Conjugates

| Species | Major Metabolite in Liver Slices | Reference |

|---|---|---|

| Rat | 7-Hydroxycoumarin Sulfate | |

| Human | This compound |

Isomeric Hydroxycoumarin Glucuronides

Structural and Metabolic Differences :

- A recently identified isomer (M2) of this compound, hydroxylated at positions 5, 6, or 8, was detected in human urine . Both M1 (this compound) and M2 share identical glucuronide fragmentation patterns (e.g., m/z 161.02 for glucuronic acid loss) but differ in chromatographic retention times .

- These isomers suggest alternative hydroxylation pathways in coumarin metabolism, challenging the traditional view of a single 7-hydroxylation route .

Other Phase II Metabolites

o-Hydroxyphenylacetic Acid and o-Coumaric Acid :

- These metabolites arise from non-hydroxylation pathways and lack conjugated moieties. Unlike glucuronides, they are excreted unchanged and may contribute to distinct biological effects, such as estrogenic activity or renal toxicity .

Glucuronide vs. Glucoside Conjugates

Antioxidant Activity :

- Glucuronidation reduces antioxidant capacity more significantly than glucosidation. In flavonoids, glucuronide moieties disrupt ortho-hydroxyl structures critical for radical scavenging, a mechanism likely applicable to coumarins .

Table 2: Impact of Conjugation on Antioxidant Activity

| Conjugate Type | Structural Effect | Antioxidant Activity Reduction | Reference |

|---|---|---|---|

| Glucuronide | Blocks radical interaction via polar group | High | |

| Glucoside | Lesser steric hindrance | Moderate |

Structural and Functional Comparisons with Acyl Glucuronides

Degradation Kinetics :

- Acyl glucuronides (e.g., clopidogrel acyl-β-D-glucuronide) exhibit degradation half-lives (t1/2) similar to this compound. Methylation stabilizes both glucuronides and glucosides, though dimethylated acyl glucuronides are more stable (t1/2 = 23.3 h) than their glucoside analogs (t1/2 = 16 h) .

Table 3: Degradation Half-Lives of Glucuronides and Glucosides

| Compound Type | Substituents | t1/2 (hours) | Reference |

|---|---|---|---|

| Acyl Glucuronide | Di-methyl | 23.3 | |

| Acyl Glucoside | Di-methyl | 16.0 |

Enzyme Induction Effects :

- 3-Methylcholanthrene (3-MC) treatment increases UGT activity in rat liver microsomes four- to sevenfold, enhancing glucuronide formation without altering zonal distribution (periportal vs. pericentral regions) .

生物活性

Overview of this compound

7-HCG is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process, converting 7-hydroxycoumarin into its glucuronide form. This conversion is essential for the detoxification and elimination of potentially harmful substances from the body.

Protective Effects Against Cisplatin-Induced Acute Kidney Injury

Recent studies have highlighted the protective effects of 7-HCG against cisplatin-induced acute kidney injury (AKI). A study conducted on male C57BL/6 mice showed that administration of 7-HCG significantly reduced serum blood urea nitrogen (BUN) and serum creatinine (SCR) levels, indicating improved renal function. The treatment also alleviated pathological damage in renal tissues and reduced the renal index.

Key findings from this study include:

- Mechanism of Action : RNA sequencing revealed that 7-HCG could reverse the regulation of p38 MAPK and apoptosis pathways. Western blot analyses indicated that 7-HCG reduced levels of phosphorylated p38 MAPK (p-p38), ERK (p-ERK), JNK (p-JNK), cleaved-caspase3, and Bax, which are markers associated with apoptosis.

- Oxidative Stress Reduction : The compound significantly decreased reactive oxygen species (ROS) production in kidney tissues.

- Pharmacokinetics : Following oral administration, 7-HCG exhibited rapid absorption with a half-life () of approximately 18.3 hours, with concentrations in renal tissues being four times higher than in blood.

Metabolic Pathways

The metabolism of 7-hydroxycoumarin and its derivatives involves both glucuronidation and sulfation processes mediated by UGTs and sulfotransferases (SULTs). In vitro studies have shown that the glucuronidation rates for various derivatives of 7-hydroxycoumarin vary significantly across different species. For instance:

Study on Antitumor Activity

A notable case study investigated the antitumor activities of coumarins, including 7-hydroxycoumarin and its glucuronide form against various human tumor cell lines. The findings suggested that these compounds could inhibit tumor cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

Hepatotoxicity Studies

Another significant area of research involves the use of primary hepatocyte cultures to study the hepatotoxicity associated with coumarin derivatives. These studies have shown that 7-hydroxycoumarin and its glucuronide can modulate liver enzyme activity, influencing drug metabolism and potential toxicity.

Data Tables

| Parameter | Value |

|---|---|

| Half-life () | 18.3 hours |

| Serum BUN Reduction | Significant |

| Serum SCR Reduction | Significant |

| Renal Tissue Concentration | 4x higher than blood |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting 7-hydroxycoumarin glucuronide in biological matrices like urine or serum?

- Methodology : Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are widely validated. For CE, use a phosphate buffer (25 mM, pH 7.0–7.5) with deoxycholic acid (11 mM) and acetone (10%) to reduce viscosity, enabling separation based on charge differences between 7-hydroxycoumarin (neutral) and its glucuronide (anionic) . HPLC methods often employ isocratic elution with enzymatic deconjugation (e.g., β-glucuronidase) followed by ether extraction and reconstitution in methanol . Both methods show linear ranges of 0–100 µg/mL with LOQs of 2–5 µg/mL .

Q. How is this compound quantified in metabolic studies?

- Methodology : Total 7-hydroxycoumarin (free + conjugated) is calculated using molar ratios. Multiply the glucuronide concentration by 0.48 (molecular mass ratio: 162.1/338) to account for the glucuronic acid moiety . Validation includes cross-method comparisons (e.g., CE vs. HPLC), with ≤11% inter-method variability considered acceptable . Urinary recovery studies show ~98% of excreted 7-hydroxycoumarin is glucuronidated .

Q. What enzymes catalyze the glucuronidation of 7-hydroxycoumarin?

- Methodology : UDP-glucuronosyltransferases (UGTs), particularly UGT1A isoforms, are key. In vitro assays use liver microsomes or recombinant UGTs with cofactors like UDP-glucuronic acid (UDPGA). Incubation mixtures typically include Tris-HCl buffer (pH 7.4), MgCl₂, and alamethicin to permeabilize membranes . Enzyme activity is monitored via CE/HPLC to track glucuronide formation .

Advanced Research Questions

Q. How can discrepancies between HPLC and CE results for this compound be resolved?

- Methodology : Cross-validate methods using spiked matrices and standard additions. For example, in urine, CE may underestimate glucuronide due to matrix effects; HPLC with enzymatic hydrolysis provides absolute quantification . Statistical tests (e.g., paired t-tests) should confirm no significant difference (p > 0.05) between methods . Adjust for molar ratios and matrix interferences (e.g., endogenous anions in CE) .

Q. What factors optimize CE separation of this compound from complex biological samples?

- Methodology : Buffer composition is critical. A phosphate-deoxycholic acid-acetone system (pH 7.0) enhances resolution by exploiting the glucuronide’s higher negative charge (−3 vs. −1 for 7-hydroxycoumarin). Acetone (10%) reduces buffer viscosity, improving migration time reproducibility . Capillary conditioning (flushing with NaOH and buffer) minimizes adsorption .

Q. How to design an in vitro glucuronidation assay for studying UGT isoform specificity?

- Methodology : Use recombinant UGT isoforms (e.g., UGT1A1, 1A9) in incubation systems with 7-hydroxycoumarin (10–100 µM), UDPGA (5 mM), and alamethicin (25 µg/mL). Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via CE or LC-MS/MS . Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .

Q. What are the challenges in hydrolyzing this compound for indirect detection?

- Methodology : β-Glucuronidase efficiency varies with pH (optimal: 5.0–6.0), incubation time (1–24 hr), and enzyme source (e.g., E. coli vs. bovine). Hydrolysis must be validated against non-enzymatic degradation (control: heat-inactivated enzyme). Post-hydrolysis, extract 7-hydroxycoumarin into organic solvents (e.g., ethyl acetate) to remove polar interferents .

Q. How to design pharmacokinetic studies for this compound in serum?

- Methodology : Administer coumarin (100–7000 mg) orally, collect serial blood samples (0–24 hr), and quantify glucuronide via LC-MS/MS. Key parameters: Cmax (observed at ~4 hr), T½ (calculated via non-compartmental analysis), and urinary excretion (83% recovery as glucuronide) . Normalize data to creatinine or use standard curves in surrogate matrices .

Q. How to assess interspecies differences in 7-hydroxycoumarin glucuronidation using fluorescence-based assays?

- Methodology : Fluorescence detection (ex: 320 nm, em: 380 nm) exploits the non-fluorescent glucuronide vs. fluorescent 7-hydroxycoumarin. Incubate liver microsomes from different species (human, rat, mouse) with 7-ethoxycoumarin, measure O-deethylation to 7-hydroxycoumarin, and compare glucuronidation rates . Use LC-MS/MS for specificity in complex matrices .

Q. What are the pitfalls in normalizing this compound data across studies?

- Methodology : Inconsistent molar ratio adjustments (e.g., 0.48 vs. 0.479) can introduce errors . Validate ratios using pure standards. Account for batch-to-batch variability in enzymatic hydrolysis (e.g., β-glucuronidase activity) and matrix effects (e.g., urine pH impacting CE migration) . Report both free and total 7-hydroxycoumarin for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。